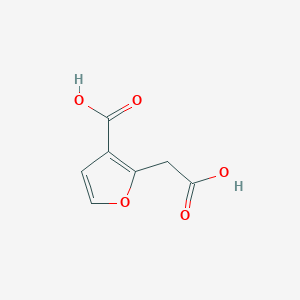

2-(carboxymethyl)furan-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

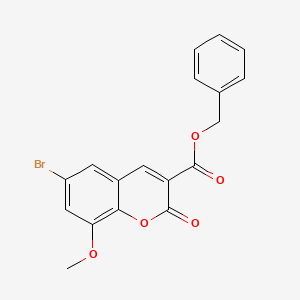

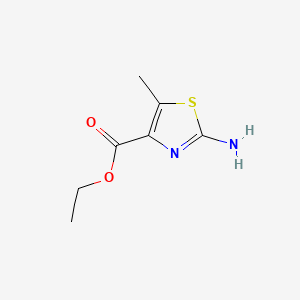

“2-(carboxymethyl)furan-3-carboxylic Acid” is a type of furan platform chemical . Furan platform chemicals are directly available from biomass and have a wide range of applications . The molecular weight of this compound is 170.12 .

Synthesis Analysis

The synthesis of furan platform chemicals like “2-(carboxymethyl)furan-3-carboxylic Acid” involves a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The synthesis of these chemicals can be economically done from biomass .Molecular Structure Analysis

The IUPAC name of “2-(carboxymethyl)furan-3-carboxylic Acid” is 2-(carboxymethyl)-3-furoic acid . The InChI code for this compound is 1S/C7H6O5/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) .Chemical Reactions Analysis

The chemical reactions applicable to furan platform chemicals like “2-(carboxymethyl)furan-3-carboxylic Acid” are diverse . These chemicals can be used to synthesize a spectacular range of compounds .Physical And Chemical Properties Analysis

The melting point of “2-(carboxymethyl)furan-3-carboxylic Acid” is between 210-212 degrees Celsius .Applications De Recherche Scientifique

Chemical Synthesis

2-(carboxymethyl)furan-3-carboxylic acid is utilized in chemical syntheses. For instance, it has been involved in Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, forming new bonds in a single step and supporting proposed mechanisms via acetylation and (18)O-labeling studies (Liao et al., 2005).

Material Science

Furan carboxylic acids, including derivatives of 2-(carboxymethyl)furan-3-carboxylic acid, have significant applications in material science. They are used as biobased building blocks in industries like pharmaceuticals and polymers. Innovative methods like enzyme cascade systems have been developed for controlled synthesis of such compounds from 5-hydroxymethylfurfural (Jia et al., 2019).

Environmental Chemistry

Research has shown that furan carboxylic acids can be produced efficiently and sustainably by direct carboxylation of 2-furoic acid and CO2, highlighting their role in environmentally friendly chemical processes (Wang et al., 2021). This process is significant in the context of carbon utilization and sustainable chemistry.

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2-(carboxymethyl)furan-3-carboxylic acid have been used in the synthesis of specific compounds. For example, furan-2-carboxylic acid has been a starting material for synthesizing enantiomers of pilocarpine, showcasing its role in producing biologically active molecules (Schmidt et al., 2021).

Microbiology

Furan-3-carboxamides, which can be derived from compounds like 2-(carboxymethyl)furan-3-carboxylic acid, have shown antimicrobial activity. This underlines the potential use of these compounds in developing new antibacterial agents (Zanatta et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 2-Methyl-Furan-3-Carboxylic Acid Hydrazide, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to wear eye protection/face protection .

Orientations Futures

The future directions for “2-(carboxymethyl)furan-3-carboxylic Acid” and other furan platform chemicals involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of this change is to show the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals .

Propriétés

IUPAC Name |

2-(carboxymethyl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGUUYXXMXSWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(carboxymethyl)furan-3-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)

![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)